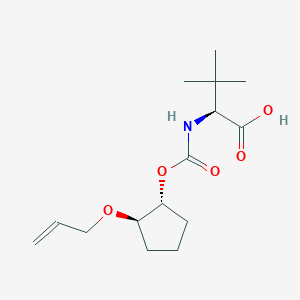
2-(5-Amino-2-fluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-fluorophenyl)butan-2-ol (AFB) is an organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It is a versatile molecule with a wide range of uses in the laboratory, ranging from its use as a reagent in organic synthesis to its use as a drug in the treatment of certain diseases. AFB is a highly reactive compound and has been found to be useful in a variety of laboratory experiments. In
Scientific Research Applications
2-(5-Amino-2-fluorophenyl)butan-2-ol has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. 2-(5-Amino-2-fluorophenyl)butan-2-ol has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-fluorophenyl)butan-2-ol is not fully understood. However, it is believed to act as a proton acceptor, which allows it to interact with other molecules in the reaction. 2-(5-Amino-2-fluorophenyl)butan-2-ol is also believed to act as a catalyst, which allows it to speed up the reaction. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is believed to act as a nucleophile, which allows it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Amino-2-fluorophenyl)butan-2-ol are not well understood. However, it has been found to have some effects on the body, such as an increase in the production of various hormones, including cortisol and adrenaline. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol has been found to have some effects on the immune system, as well as some effects on the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-Amino-2-fluorophenyl)butan-2-ol in laboratory experiments include its low cost, its high reactivity, and its versatility. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is relatively easy to synthesize, and can be used in a variety of laboratory experiments. The limitations of using 2-(5-Amino-2-fluorophenyl)butan-2-ol in laboratory experiments include its potential toxicity and its potential reactivity with other compounds in the reaction. Additionally, 2-(5-Amino-2-fluorophenyl)butan-2-ol is not always stable in certain conditions, and may decompose or degrade over time.
Future Directions
For 2-(5-Amino-2-fluorophenyl)butan-2-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be done into the potential toxicity of 2-(5-Amino-2-fluorophenyl)butan-2-ol, as well as its potential reactivity with other compounds in the reaction. Additionally, further research could be done into the potential applications of 2-(5-Amino-2-fluorophenyl)butan-2-ol in the treatment of various diseases, such as cancer, and its potential use in the synthesis of various pharmaceuticals. Finally, further research could be done into the potential uses of 2-(5-Amino-2-fluorophenyl)butan-2-ol in the synthesis of various organic compounds, such as pesticides and other organic compounds.
Synthesis Methods
2-(5-Amino-2-fluorophenyl)butan-2-ol can be synthesized through several methods, including the Wittig-Horner reaction, the Mitsunobu reaction, and the Williamson ether synthesis. The Wittig-Horner reaction is the most commonly used method for the synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol, and involves the reaction of a phosphonium salt with an aldehyde or ketone. The Mitsunobu reaction is a versatile reaction that can be used for the synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol, and involves the reaction of an alcohol with an aldehyde or ketone. The Williamson ether synthesis is a method used to synthesize ethers, and can be used to synthesize 2-(5-Amino-2-fluorophenyl)butan-2-ol.
properties
IUPAC Name |
2-(5-amino-2-fluorophenyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-10(2,13)8-6-7(12)4-5-9(8)11/h4-6,13H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTWSMIGBZCAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)N)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235575 |
Source


|
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374771-56-8 |
Source


|
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374771-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)







![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
